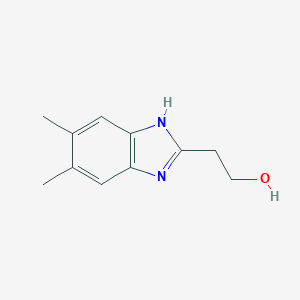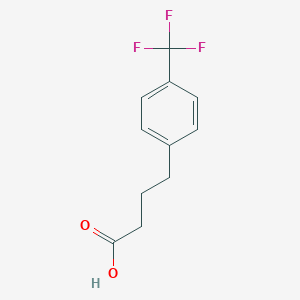
Acide 4-(4-(trifluorométhyl)phényl)butanoïque
Vue d'ensemble
Description
4-(4-(Trifluoromethyl)phenyl)butanoic acid is a chemical compound with the CAS Number: 136295-01-7 . It has a molecular weight of 232.2 and its IUPAC name is 4-(4-(trifluoromethyl)phenyl)butanoic acid . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . This process involves a stereoselective catalytic asymmetric reduction and a stereoselective Hoffmann rearrangement .Molecular Structure Analysis
The InChI code for 4-(4-(Trifluoromethyl)phenyl)butanoic acid is 1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid group.Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-(Trifluoromethyl)phenyl)butanoic acid are not mentioned in the search results, similar compounds such as 4-(Trifluoromethyl)phenylboronic acid have been used as reactants in various types of reactions . These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .Physical And Chemical Properties Analysis
4-(4-(Trifluoromethyl)phenyl)butanoic acid is a liquid at room temperature . It has a molecular weight of 232.2 . The compound’s InChI code is 1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) .Applications De Recherche Scientifique
Science des matériaux : Synthèse de polymères avancés
Acide 4-(4-(trifluorométhyl)phényl)butanoïque : est utilisé en science des matériaux pour la synthèse de polymères avancés. Son groupe trifluorométhyle améliore la stabilité thermique et la résistance chimique des polymères, les rendant adaptés aux applications haute performance dans l'aérospatiale et l'électronique .
Recherche pharmaceutique : Développement de médicaments
En recherche pharmaceutique, ce composé sert de précurseur dans la synthèse de médicaments à petites molécules. Son groupe phényle peut interagir avec diverses cibles biologiques, aidant au développement de nouveaux médicaments avec des applications potentielles dans le traitement des maladies .
Synthèse chimique : Réactions organiques
Cet acide est impliqué dans des réactions de synthèse organique, telles que la création d'arylcétones par des réactions de couplage croisé. Les arylcétones sont des intermédiaires importants dans la production d'agrochimiques et de produits pharmaceutiques .
Chimie analytique : Chromatographie
En chimie analytique, This compound peut être utilisé pour modifier les résines chromatographiques. Sa structure unique aide à séparer les mélanges complexes, améliorant la résolution des méthodes analytiques .
Sciences de la vie : Étude des mécanismes cellulaires
Le composé est utilisé en sciences de la vie pour étudier les mécanismes cellulaires. Il peut agir comme un inhibiteur ou un activateur de certaines voies cellulaires, fournissant des informations sur la biologie cellulaire et les cibles thérapeutiques potentielles .
Science des matériaux : Création de composants électroniques
This compound : contribue à la création de composants électroniques. Ses propriétés électriques sont exploitées dans la conception de semi-conducteurs et d'autres matériaux électroniques .
Safety and Hazards
The safety information for 4-(4-(Trifluoromethyl)phenyl)butanoic acid indicates that it is potentially dangerous . The compound has been assigned the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound .
Mécanisme D'action
Target of Action
Similar compounds have been used as reactants in site-selective suzuki-miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Mode of Action
It’s known that similar compounds participate in chemical reactions such as site-selective suzuki-miyaura cross-coupling and palladium-catalyzed direct arylation . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling and palladium-catalyzed direct arylation reactions suggests it may play a role in the synthesis of complex organic molecules .
Result of Action
Its involvement in chemical reactions that form carbon-carbon bonds suggests it may contribute to the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZESNPBHOXIPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565335 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136295-01-7 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



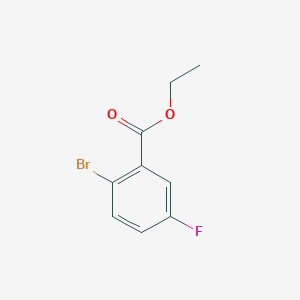
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)
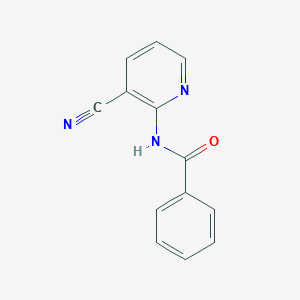
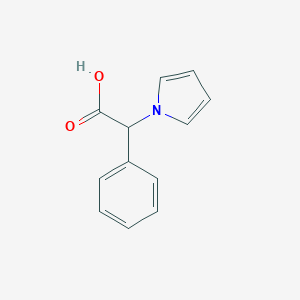
![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)


![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)



